molecular formula C23H29ClN2O4 B613413 Fmoc-lys(ME)2-OH hcl CAS No. 252049-10-8

Fmoc-lys(ME)2-OH hcl

Cat. No. B613413
M. Wt: 396,49*36,45 g/mole
InChI Key: SJFAFKDBWNFBCC-BOXHHOBZSA-N
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Scientific Research Applications

“Fmoc-lys(ME)2-OH hcl” is a derivative used for the introduction of dimethyl-lysine during Fmoc Solid Phase Peptide Synthesis (SPPS) . This process is commonly used in the field of biochemistry for the production of peptides.

  • Application Summary : The compound is used as a building block in the synthesis of peptides. It allows for the introduction of a dimethyl-lysine residue into the peptide chain .
  • Methods of Application : The compound is used in Fmoc SPPS, a method of peptide synthesis where the peptide chain is assembled on a solid support. The Fmoc group protects the amino group of the amino acid during the synthesis, and can be selectively removed to allow the addition of the next amino acid in the sequence .
  • Results or Outcomes : The use of “Fmoc-lys(ME)2-OH hcl” allows for the synthesis of peptides containing a dimethyl-lysine residue. This can be important in the study of proteins that contain this modified amino acid .
  • Histone Peptide Synthesis : “Fmoc-lys(ME)2-OH hcl” can be used in the synthesis of histone-related peptides. Histones are proteins that package and order DNA into structural units called nucleosomes. They play a crucial role in gene regulation .

  • Protein Studies : Proteins with modified lysine residues, such as dimethyl-lysine, are involved in various biological processes. The ability to synthesize these proteins using “Fmoc-lys(ME)2-OH hcl” allows researchers to study their structure and function .

  • Drug Development : Peptides are increasingly being used as therapeutic agents. The ability to introduce modified amino acids like dimethyl-lysine into these peptides could potentially enhance their therapeutic properties .

  • Biochemical Research : “Fmoc-lys(ME)2-OH hcl” can be used in biochemical research to study the role of dimethyl-lysine in various biological processes .

  • Monoclonal Antibody Conjugates : “Fmoc-lys(ME)2-OH hcl” can be used in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . These conjugates are used in targeted cancer therapy .

  • Epigenetic Studies : Methylation of lysine residues in histone proteins is a key epigenetic marker. “Fmoc-lys(ME)2-OH hcl” can be used to synthesize peptides with methylated lysine residues for epigenetic studies .

  • Histone Peptide Synthesis : “Fmoc-lys(ME)2-OH hcl” can be used in the synthesis of histone-related peptides. Histones are proteins that package and order DNA into structural units called nucleosomes. They play a crucial role in gene regulation .

  • Protein Studies : Proteins with modified lysine residues, such as dimethyl-lysine, are involved in various biological processes. The ability to synthesize these proteins using “Fmoc-lys(ME)2-OH hcl” allows researchers to study their structure and function .

  • Drug Development : Peptides are increasingly being used as therapeutic agents. The ability to introduce modified amino acids like dimethyl-lysine into these peptides could potentially enhance their therapeutic properties .

  • Biochemical Research : “Fmoc-lys(ME)2-OH hcl” can be used in biochemical research to study the role of dimethyl-lysine in various biological processes .

  • Monoclonal Antibody Conjugates : “Fmoc-lys(ME)2-OH hcl” can be used in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . These conjugates are used in targeted cancer therapy .

  • Epigenetic Studies : Methylation of lysine residues in histone proteins is a key epigenetic marker. “Fmoc-lys(ME)2-OH hcl” can be used to synthesize peptides with methylated lysine residues for epigenetic studies .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes11. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition11.


properties

IUPAC Name

(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFAFKDBWNFBCC-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673978
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-lys(ME)2-OH hcl

CAS RN

252049-10-8
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
P HO - sigmaaldrich.cn
Fmoc-Tyr (PO3H2)-OH is the simplest and most cost effective derivative for the introduction of phosphotyrosine by Fmoc synthesis [3]. As the phosphate group is not protected, there are …
Number of citations: 0 www.sigmaaldrich.cn
S Suzuki, Y Nakajima, N Kamo, A Osakabe, A Okamoto… - Molecules, 2023 - mdpi.com
Thiol catalysts are essential in native chemical ligation (NCL) to increase the reaction efficiency. In this paper, we report the use of thiocholine in chemical protein synthesis, including …
Number of citations: 1 www.mdpi.com
SB Rothbart, K Krajewski, BD Strahl, SM Fuchs - Methods in enzymology, 2012 - Elsevier
Histone posttranslational modifications (PTMs) play a pivotal role in regulating the dynamics and function of chromatin. Supported by an increasing body of literature, histone PTMs such …
Number of citations: 82 www.sciencedirect.com
MC Liu, CY Chen, CH Chiang, WM Wang… - Bioorganic & Medicinal …, 2016 - Elsevier
The two lysine (Lys) residues in the human immunodeficiency virus trans-activator of transcription protein (HIV Tat protein) basic region (residues 47–57) are crucial for two bioactivities: …
Number of citations: 1 www.sciencedirect.com
M Hoekstra, A Chopra, WG Willmore, KK Biggar - STAR protocols, 2022 - Elsevier
Within the realm of lysine methylation, the discovery of lysine methyltransferase (KMTs) substrates has been burgeoning because of established systematic substrate screening …
Number of citations: 2 www.sciencedirect.com
IN Gober, ML Waters - Journal of the American Chemical Society, 2016 - ACS Publications
Lysine methylation is an important histone post-translational modification (PTM) for manipulating chromatin structure and regulating gene expression, and its dysregulation is associated …
Number of citations: 36 pubs.acs.org
NK Pinkin, ML Waters - Org. Biomol. Chem - researchgate.net
Page S28 meso2-A2N+ H3 K9meX Page S31 meso2-A2N+ H3 R8G K9meX Page S33 rac-A2B+ H3 K9meX Page S37 meso2-A2N+ H3 K36meX Page S38 meso2-A2N+ H3 R8meX …
Number of citations: 1 www.researchgate.net
A Koenig - 2016 - cdr.lib.unc.edu
Lysine methylation is an important posttranslational modification that is responsible for the proper regulation of gene expression. The misregulation of these methylation marks has been …
Number of citations: 2 cdr.lib.unc.edu
SA Haws, LJ Miller, DR La Luz, VI Kuznetsov… - Journal of Biological …, 2023 - Elsevier
S-adenosylmethionine (SAM) is the methyl donor for site-specific methylation reactions on histone proteins, imparting key epigenetic information. During SAM-depleted conditions that …
Number of citations: 7 www.sciencedirect.com
B Peacor - 2015 - cdr.lib.unc.edu
This dissertation focuses on the application of small molecule receptors to a fluorescent assay for the study of histone post-translational modifications, both in real-time enzyme reactions …
Number of citations: 2 cdr.lib.unc.edu

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